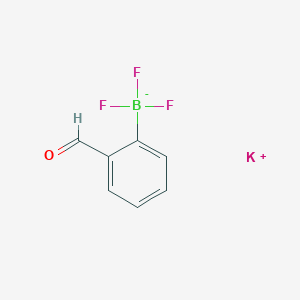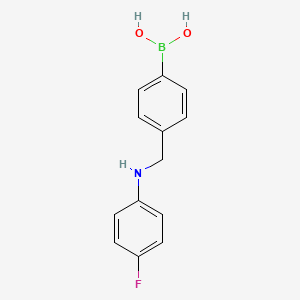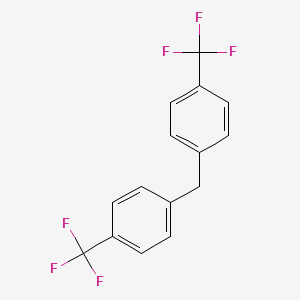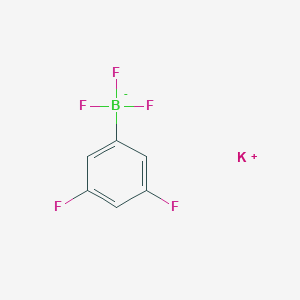
potassium;(3,5-difluorophenyl)-trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Potassium (3,5-difluorophenyl)trifluoroborate involves the use of specific synthetic routes and reaction conditions. One common method includes the reaction of 3,5-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Potassium (3,5-difluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the fluorine atoms can be replaced by other substituents using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Potassium (3,5-difluorophenyl)trifluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: This compound is utilized in the study of biological processes and the development of new biochemical assays.
Mechanism of Action
The mechanism of action of Potassium (3,5-difluorophenyl)trifluoroborate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form stable complexes with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Potassium (3,5-difluorophenyl)trifluoroborate can be compared with other similar compounds, such as:
- Potassium (3,5-dichlorophenyl)trifluoroborate
- Potassium (3,5-dibromophenyl)trifluoroborate
- Potassium (3,5-dimethylphenyl)trifluoroborate
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications. Potassium (3,5-difluorophenyl)trifluoroborate is unique due to the presence of fluorine atoms, which impart specific chemical properties and reactivity .
Properties
IUPAC Name |
potassium;(3,5-difluorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPHPHYZHGKPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
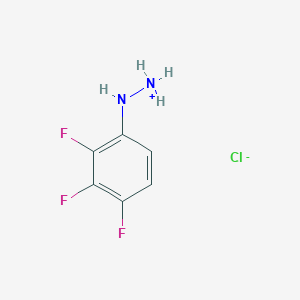
![[4-Chloro-2-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768370.png)
![[4-Chloro-3-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768373.png)
![[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]-methyl-λ4-sulfanylidene]azanium;2,4,6-trimethylbenzenesulfonate](/img/structure/B7768385.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-2-[4-oxo-6-(trifluoromethyl)-1H-pyrimidin-2-yl]guanidine](/img/structure/B7768396.png)
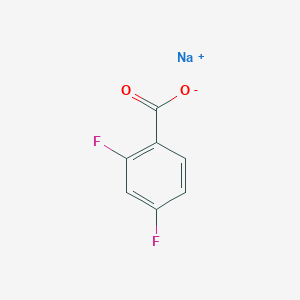
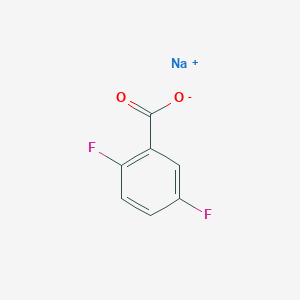

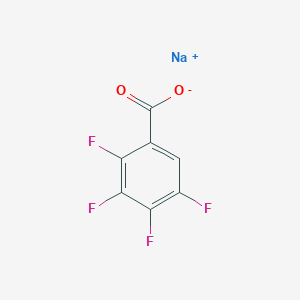
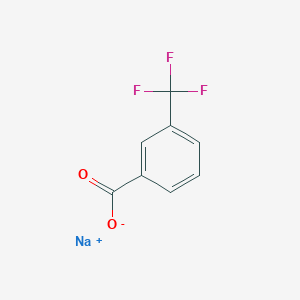
![N'-hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7768437.png)
